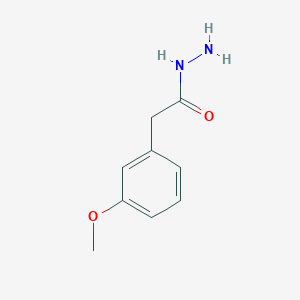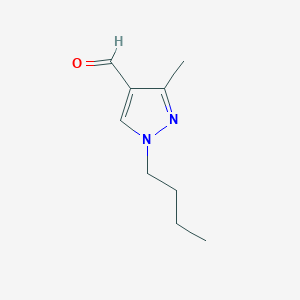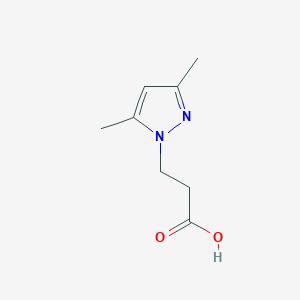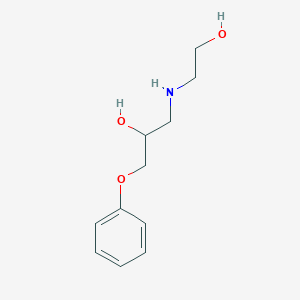
2-(3-Methoxyphenyl)acetohydrazide
説明
2-(3-Methoxyphenyl)acetohydrazide, commonly referred to as 2-MPAH, is a compound used in a variety of scientific research applications. It is a type of hydrazide that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
将来の方向性
作用機序
Target of Action
It’s known that this compound is an important intermediate for the synthesis of biologically active heterocyclic compounds .
Mode of Action
The planar hydrazide group is oriented with respect to the benzene ring at a dihedral angle of 8666 (3)° . In the crystal structure, intermolecular N—H…O hydrogen bonds link the molecules .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption .
Result of Action
It’s known to be an important intermediate in the synthesis of biologically active heterocyclic compounds .
生化学分析
Biochemical Properties
2-(3-Methoxyphenyl)acetohydrazide plays a significant role in biochemical reactions, particularly in the formation of Schiff base derivatives. These derivatives are synthesized through the reaction of this compound with various substituted aldehydes. The compound interacts with enzymes such as glutathione peroxidase, which is involved in cellular defense against oxidative stress . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to therapeutic effects.
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits anti-inflammatory effects by reducing the volume of edema in rat paw models, indicating its potential to modulate inflammatory pathways . Additionally, the compound has antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative damage. These effects are crucial in maintaining cellular homeostasis and preventing damage to cellular components such as DNA, proteins, and lipids.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to the inhibition or activation of enzymes. For instance, its interaction with glutathione peroxidase results in the modulation of the enzyme’s activity, thereby influencing the cellular redox state . The compound may also affect gene expression by altering the activity of transcription factors or signaling pathways involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure or changes in environmental conditions can lead to its degradation, potentially reducing its efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in studies indicate that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways are essential for the compound’s biological activity, as they determine its bioavailability and efficacy . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
2-(3-methoxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEALVGVRTCEVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379311 | |
| Record name | 2-(3-methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34624-38-9 | |
| Record name | 2-(3-methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxyphenylacetic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)


![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)


![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)


